molecular formula C12H14O3S B8324126 2-(Phenylthio)ethyl-acetylacetate

2-(Phenylthio)ethyl-acetylacetate

Cat. No. B8324126
M. Wt: 238.30 g/mol
InChI Key: NJEMODZFRVCPHU-UHFFFAOYSA-N
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Patent
US05177211

Procedure details

2-(phenylthio)ethyl-acetylacetate 28.5 ml (31.24 g, 0.37 moles) of diketene are added drop by drop and with stirring to a mixture made up of 50 ml (57.30 g; 0.37 moles) of 2-hydroxyethylphenylsulfide and 0.4 ml triethylamine previously heated to 80° C. The rate of addition is adjusted so that the temperature is kept between 85°-90° C. Once the adding has ended the reaction mixture is kept at 90° C. for 3 hours with stirring. The desired product is isolated by reduced pressure distillation of the previous mixture, resulting in a colorless liquid; melting point: 143°-5° C./0.5 Torr. The yield of the reaction is 86%.
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH2:8][CH2:9][O:10][C:11](=[O:16])[CH2:12][C:13](=O)[CH3:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:17]=[C:18]1[O:22][C:20](=[O:21])[CH2:19]1.O[CH2:24][CH2:25]SC1C=CC=CC=1.[CH2:33]([N:35](CC)CC)[CH3:34]>>[C:1]1([S:7][CH2:8][CH2:9][O:10][C:11]([C:12]2[CH:24]([CH3:25])[C:19]([C:20]([O:22][CH2:18][CH3:17])=[O:21])=[C:33]([CH3:34])[NH:35][C:13]=2[CH3:14])=[O:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
28.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)SCCOC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
OCCSC1=CC=CC=C1
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring to a mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The rate of addition
CUSTOM
Type
CUSTOM
Details
is kept between 85°-90° C
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCOC(=O)C1=C(NC(=C(C1C)C(=O)OCC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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